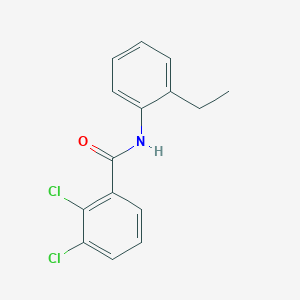

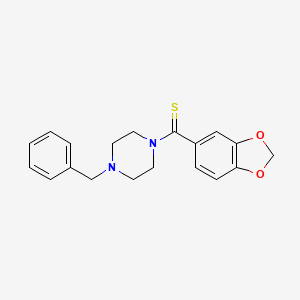

2,3-dichloro-N-(2-ethylphenyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-dichloro-N-(2-ethylphenyl)benzamide, also known as diclofop-methyl, is a selective herbicide that is widely used in agriculture to control grassy weeds in crops such as wheat, barley, and oats. It belongs to the chemical family of aryloxyphenoxypropionates and acts by inhibiting the synthesis of fatty acids in the target plants.

作用机制

Diclofop-methyl acts by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids in plants. Specifically, 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl binds to the biotin carboxylase (BC) domain of ACC, preventing the carboxylation of acetyl-CoA to malonyl-CoA, which is the first step in fatty acid synthesis (4).

Biochemical and Physiological Effects

The inhibition of fatty acid synthesis by 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl has several biochemical and physiological effects on plants. First, it reduces the levels of unsaturated fatty acids, which are important components of cell membranes and signaling molecules. Second, it leads to the accumulation of acetyl-CoA, which can be channeled into other metabolic pathways, such as the synthesis of amino acids and secondary metabolites. Third, it affects the balance between carbon and nitrogen metabolism, leading to changes in the levels of sugars, amino acids, and organic acids in the plant (5).

实验室实验的优点和局限性

Diclofop-methyl has several advantages as a tool for studying plant fatty acid metabolism. It is a selective herbicide that targets only grassy weeds, leaving broadleaf crops unaffected. It is also relatively stable and easy to handle in the laboratory. However, there are some limitations to its use. For example, it is toxic to some non-target organisms, such as earthworms and aquatic invertebrates. In addition, it may have unintended effects on plant growth and development, such as altering the balance between primary and secondary metabolism.

未来方向

There are several future directions for research on 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl and its effects on plant metabolism. First, more studies are needed to understand the molecular mechanisms of ACC inhibition by 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl and its effects on fatty acid synthesis. Second, the interactions between 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl and other metabolic pathways, such as the Krebs cycle and the pentose phosphate pathway, need to be explored. Third, the effects of 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl on plant microbiomes and soil ecology need to be investigated. Finally, new herbicides with improved selectivity and reduced toxicity to non-target organisms need to be developed.

Conclusion

Diclofop-methyl is a selective herbicide that inhibits the synthesis of fatty acids in plants. It has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has also been used as a tool to study the role of fatty acids in plant growth and development. While 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl has several advantages as a research tool, there are also some limitations to its use. Future research on 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl and its effects on plant metabolism will help to improve our understanding of plant biochemistry and ecology.

References:

1. US Patent 4,007,029

2. Duke, S. O. (2018). Herbicides and plant physiology. Boca Raton, FL: CRC Press.

3. Li-Beisson, Y., Shorrosh, B., Beisson, F., Andersson, M. X., Arondel, V., Bates, P. D., ... & Ohlrogge, J. (2013). Acyl-lipid metabolism. The Arabidopsis Book, 11, e0161.

4. Dewick, P. M. (2002). Medicinal natural products: a biosynthetic approach (2nd ed.). Chichester, UK: Wiley.

5. Fiehn, O. (2002). Metabolomics--the link between genotypes and phenotypes. Plant Molecular Biology, 48(1-2), 155-171.

合成方法

Diclofop-methyl is synthesized by reacting 2,3-dichlorobenzoic acid with 2-ethylphenol in the presence of thionyl chloride to form the corresponding acid chloride, which is then reacted with methyl alcohol to yield the methyl ester. The methyl ester is then treated with sodium hydroxide to form the final product, 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl (1).

科学研究应用

Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been shown to be effective against a wide range of grassy weeds, including wild oats, green foxtail, and barnyardgrass (2). In addition, 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl has been used as a tool to study the role of fatty acids in plant growth and development. For example, it has been shown that 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl inhibits the growth of Arabidopsis thaliana by reducing the levels of unsaturated fatty acids in the plant (3).

属性

IUPAC Name |

2,3-dichloro-N-(2-ethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO/c1-2-10-6-3-4-9-13(10)18-15(19)11-7-5-8-12(16)14(11)17/h3-9H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXFHIPYBLCRFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770275.png)

![2-methyl-3-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5770278.png)

![7-nitro-2-(2-thienyl)-3-[(2-thienylmethylene)amino]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5770289.png)

![N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5770315.png)

![2-(ethylthio)-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5770323.png)

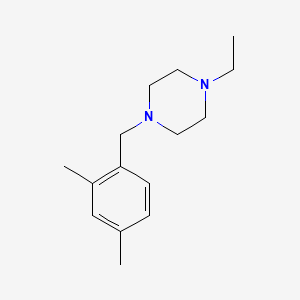

![1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5770331.png)

![N'-(2,4-dimethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5770355.png)

![3-chloro-4-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5770359.png)

![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5770374.png)